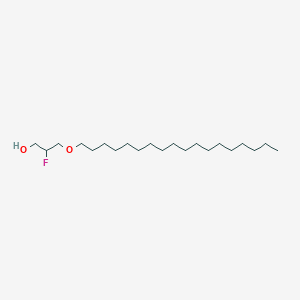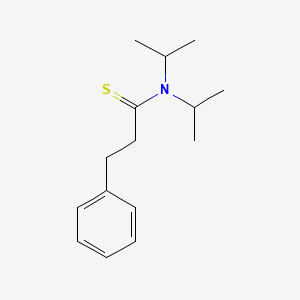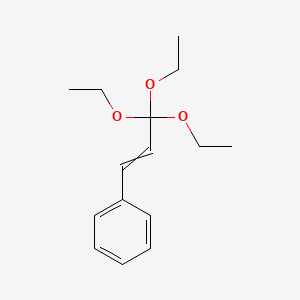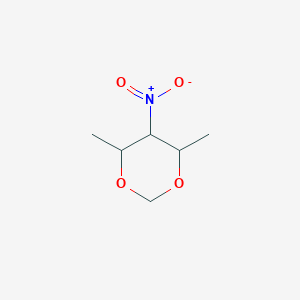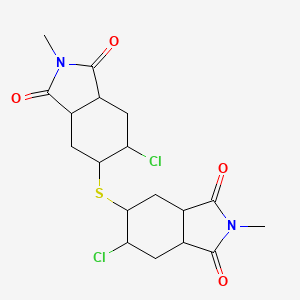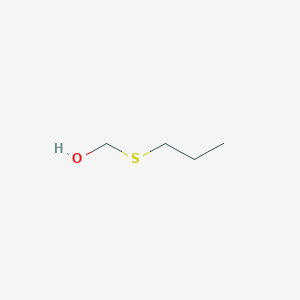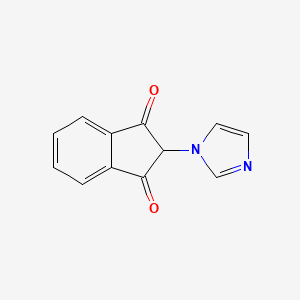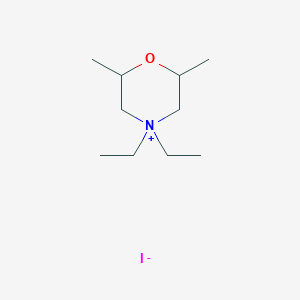![molecular formula C17H18Cl2O2 B14503177 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene CAS No. 62897-63-6](/img/structure/B14503177.png)
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene is an organic compound with the molecular formula C17H18Cl2O2. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene typically involves the reaction of 4-ethoxybenzaldehyde with 2,2-dichloro-1-(4-methoxyphenyl)ethanol under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the ethoxy group of the aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
類似化合物との比較
Similar Compounds
- 1-[2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropyl]-4-ethoxybenzene
- 1-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]-4-ethoxybenzene
Uniqueness
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups on the benzene ring differentiates it from similar compounds and influences its interactions with molecular targets.
特性
CAS番号 |
62897-63-6 |
|---|---|
分子式 |
C17H18Cl2O2 |
分子量 |
325.2 g/mol |
IUPAC名 |
1-[2,2-dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C17H18Cl2O2/c1-3-21-15-10-6-13(7-11-15)16(17(18)19)12-4-8-14(20-2)9-5-12/h4-11,16-17H,3H2,1-2H3 |
InChIキー |
DFJTZMVCZHONQJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
